2-(Benzylamino)acetonitrile hydrochloride
CAS No.: 63086-36-2
Cat. No.: VC4780681
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63086-36-2 |
|---|---|
| Molecular Formula | C9H11ClN2 |
| Molecular Weight | 182.65 |
| IUPAC Name | 2-(benzylamino)acetonitrile;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,7-8H2;1H |
| Standard InChI Key | OJUIRUMDLUMSTN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNCC#N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
2-(Benzylamino)acetonitrile hydrochloride (C₉H₁₁ClN₂) is the hydrochloride salt of 2-(benzylamino)acetonitrile, characterized by a benzyl group attached to an aminoacetonitrile backbone. The hydrochloride moiety enhances its solubility in polar solvents, making it advantageous for biological and synthetic applications.
Molecular Characteristics
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Molecular Formula: C₉H₁₁ClN₂
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Molecular Weight: 198.65 g/mol
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Structural Features:
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A primary amine group (–NH₂) bonded to a benzyl (C₆H₅CH₂–) substituent.
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A nitrile (–C≡N) group adjacent to the amine, contributing to electrophilic reactivity.
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A chloride counterion stabilizing the protonated amine.
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Physical Properties
| Property | Value |
|---|---|
| Melting Point | 145–148°C (decomposes) |
| Solubility | Soluble in H₂O, MeOH, DMF |
| Stability | Hygroscopic; store under N₂ |
Synthetic Methodologies
The synthesis of 2-(benzylamino)acetonitrile hydrochloride typically involves reductive amination or nucleophilic substitution, followed by acidification to form the hydrochloride salt.
Reductive Amination Approach
A method analogous to the synthesis of 2-(N-benzylamino)benzoic acids involves:
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Condensation: Reacting benzylamine with chloroacetonitrile in acetonitrile at 60°C for 6 hours .
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Acidification: Treating with HCl to precipitate the hydrochloride salt .
Reaction Conditions:
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Solvent: Acetonitrile
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Temperature: 60°C
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Catalyst: None required
Alternative Pathway via Alkylation
Benzylamine can react directly with 2-bromoacetonitrile in the presence of diisopropylethylamine (DIPEA), followed by HCl quenching . This method avoids reduction steps but requires stringent anhydrous conditions.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Alkaloid Synthesis: Used in tandem reactions with CO₂ to generate N-carboxyanhydrides (NCAs), key intermediates for bioactive molecules .
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Peptide Mimetics: The nitrile group facilitates cyclization reactions to form heterocycles.
Materials Science
Its hygroscopic nature makes it a candidate for:
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Ionic Liquids: As a chloride source in conductive materials.
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Coordination Polymers: Binding metal ions via the amine and nitrile groups.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 2-(Benzylamino)acetonitrile | Lacks chloride; lower aqueous solubility | Moderate AChE inhibition |
| Benzylamine Hydrochloride | No nitrile group; simpler structure | Limited bioactivity |
The nitrile group in 2-(benzylamino)acetonitrile hydrochloride confers distinct reactivity, enabling nucleophilic additions and cyclizations absent in simpler amines .
Challenges and Future Directions
Synthetic Optimization
Current methods yield ~70% purity; chromatography-free purification protocols are needed for industrial-scale production .
Pharmacological Profiling
Priority Research Areas:
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Toxicity Screening: Evaluate LD₅₀ in murine models.
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Structure-Activity Relationships: Modify the benzyl/nitrile groups to enhance AChE selectivity.
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